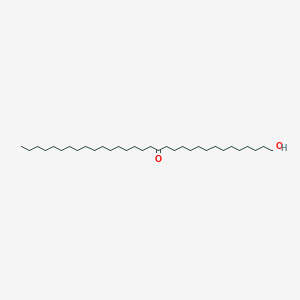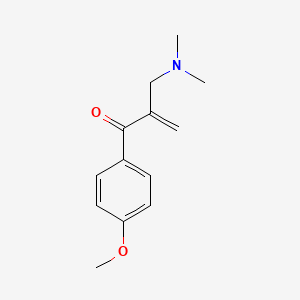![molecular formula C21H14N2O3 B14407129 5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole CAS No. 83959-83-5](/img/structure/B14407129.png)
5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a biphenyl group and a nitrophenyl group attached to the oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-biphenylcarboxaldehyde with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of 5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The biphenyl and nitrophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield 5-([1,1’-Biphenyl]-4-yl)-2-(2-aminophenyl)-1,3-oxazole.
Wissenschaftliche Forschungsanwendungen
5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The biphenyl group contributes to the compound’s stability and ability to interact with hydrophobic regions of proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-2-(2-nitrophenyl)-1,3-oxazole: Lacks the biphenyl group, resulting in different chemical properties.
5-([1,1’-Biphenyl]-4-yl)-2-phenyl-1,3-oxazole: Lacks the nitrophenyl group, affecting its reactivity and biological activity.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole is unique due to the presence of both biphenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
83959-83-5 |
|---|---|
Molekularformel |
C21H14N2O3 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
2-(2-nitrophenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H14N2O3/c24-23(25)19-9-5-4-8-18(19)21-22-14-20(26-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H |
InChI-Schlüssel |
FWTYUTYBCYUYDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


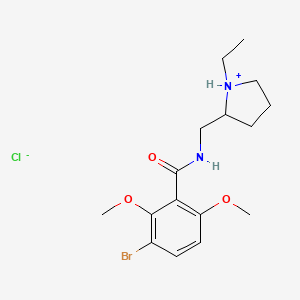
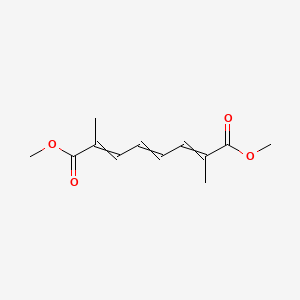
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
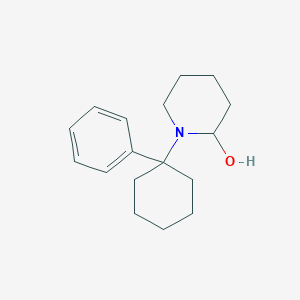

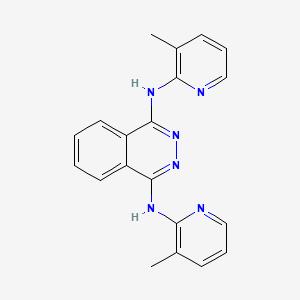
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
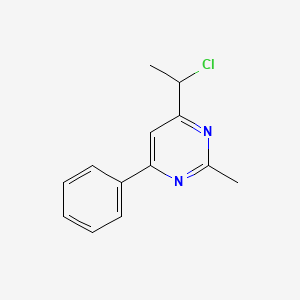
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
